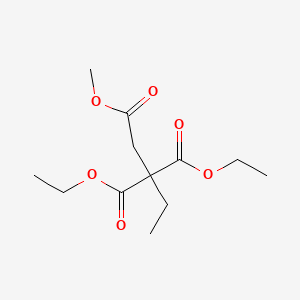

2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate

描述

属性

IUPAC Name |

2-O,2-O-diethyl 1-O-methyl butane-1,2,2-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-5-12(8-9(13)16-4,10(14)17-6-2)11(15)18-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQRIZWJIFBFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Michael Addition of Dialkylphosphite to Dialkyl Maleate/Fumarate Esters

A key step in related syntheses involves the Michael-type addition reaction between dialkylphosphite (e.g., dimethyl or diethyl phosphite) and dialkyl esters of maleic or fumaric acid (e.g., dimethyl or diethyl maleate/fumarate). This reaction is catalyzed by alkali metal alkoxides such as sodium or potassium methylate or ethylate.

- Reaction conditions : The reaction is typically carried out at moderate temperatures with a molar ratio of dialkylphosphite to dialkyl maleate/fumarate esters close to 1:1.

- Catalysts : Alkali metal methylate or ethylate.

- Outcome : Formation of phosphonosuccinic acid tetraalkyl esters with yields around 80%.

This reaction forms the tetraalkyl ester intermediate, which is crucial for further transformations.

Addition of Alkylacrylate to the Intermediate Ester

The tetraalkyl ester intermediate is then reacted with alkylacrylate (methyl or ethyl acrylate) in the presence of an alkaline catalyst to extend the carbon chain and introduce additional ester groups.

- Reaction conditions : Molar ratio of alkylacrylate to intermediate ester is approximately 1:1.

- Catalysts : Alkali metal methylate or ethylate.

- Process : This step is often conducted without isolating or purifying the intermediate ester, enabling a continuous process.

The product from this step is a pentamethyl or pentaethyl ester derivative, depending on the alkyl groups used.

Hydrolysis and Purification

Following the addition reactions, the ester product undergoes hydrolysis to yield the target tricarboxylic acid or its salts.

- Hydrolysis conditions : Typically refluxing with dilute hydrochloric acid (e.g., 22% HCl) for extended periods (up to 96 hours).

- Purification : Removal of hydrochloric acid and water by distillation under reduced pressure to concentrate the product.

- Yield and purity : The process yields high-purity tricarboxylic acid derivatives suitable for industrial applications.

This hydrolysis step converts the ester groups into carboxylic acids, completing the synthesis of the tricarboxylate compound.

Continuous Production Process

Recent improvements have focused on continuous production methods that avoid intermediate purification steps, improving efficiency and reducing by-products.

- Continuous reaction : Dialkylphosphite and dialkyl maleate/fumarate esters are reacted continuously with alkali metal alkoxides.

- Direct addition : The intermediate tetraester is directly reacted with alkylacrylate without isolation.

- Advantages : Higher throughput, reduced chlorine depletion in downstream applications, and better product consistency.

This process is industrially relevant for producing related compounds like PBTC and can be adapted for the synthesis of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate.

Data Table: Summary of Reaction Conditions and Yields

| Step | Reactants | Catalyst | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Michael addition | Dialkylphosphite + Dialkyl maleate/fumarate | Alkali metal methylate/ethylate | Molar ratio ~1:1, moderate temp | Phosphonosuccinic acid tetraalkyl ester | ~80 | Michael-type addition, base catalyzed |

| Alkylacrylate addition | Tetraalkyl ester + Alkylacrylate | Alkali metal methylate/ethylate | Molar ratio ~1:1, alkaline medium | Pentalkyl ester intermediate | Not specified | Continuous process possible |

| Hydrolysis | Pentalkyl ester + Dilute HCl | None | Reflux, ~96 hours | Tricarboxylic acid derivative | High | Acid hydrolysis, distillation for purification |

| Continuous process (overall) | Dialkylphosphite + Dialkyl maleate + Alkylacrylate | Alkali metal alkoxides | Continuous flow, controlled molar ratios | Target tricarboxylate ester/acid | High | Avoids intermediate purification |

Research Findings and Notes

- The Michael addition step is well-established and provides a reliable route to tetraalkyl esters with good yield and selectivity.

- The continuous process eliminates intermediate distillation and purification, enhancing industrial scalability and reducing environmental impact.

- Hydrolysis under acidic conditions is essential to convert ester groups to carboxylic acids, yielding the final tricarboxylic acid compound.

- Alkyl groups (methyl or ethyl) in reactants can be varied to obtain different ester derivatives, influencing solubility and reactivity.

- Although specific literature on this compound is scarce, the described methods are applicable due to structural similarities with PBTC esters.

化学反应分析

Types of Reactions

2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

Oxidation: 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylic acid.

Reduction: 2,2-Diethyl 1-methyl 1,2,2-butanetriol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Organic Synthesis

One of the primary applications of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate is in organic synthesis. It serves as a versatile intermediate in the synthesis of various organic compounds.

Key Reactions Involving the Compound

- Esterification Reactions : The compound can undergo esterification to produce a variety of esters that are useful in fragrance and flavor industries.

- Synthesis of Complex Molecules : It is utilized as a building block in the synthesis of complex organic molecules, particularly those required in pharmaceuticals and agrochemicals.

Applications in Polymer Chemistry

The compound has shown promise in the field of polymer chemistry. It can be used to modify the properties of polymers, enhancing their performance in various applications.

Polymer Modification

- Plasticizers : Due to its ester functionalities, it can act as a plasticizer for polymers, improving flexibility and durability.

- Coatings and Adhesives : It is incorporated into formulations for coatings and adhesives to enhance adhesion properties and resistance to environmental factors.

Industrial Applications

In addition to its role in research and development, this compound has potential industrial applications.

Additive in Fuel and Lubricants

- The compound may be used as an additive in fuels and lubricants to improve performance characteristics such as viscosity and stability under varying temperatures.

Case Study 1: Esterification Process

In a controlled laboratory setting, researchers utilized this compound to synthesize a series of esters through acid-catalyzed esterification reactions. The resulting esters demonstrated enhanced olfactory properties suitable for use in perfumery.

Case Study 2: Polymer Blends

A study conducted on polymer blends incorporating the compound revealed significant improvements in mechanical properties. The incorporation of this diester led to increased tensile strength and elongation at break compared to control samples without the additive.

作用机制

The mechanism of action of 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate with analogous esters and dicarboxylates based on molecular structure, reactivity, and regulatory profiles derived from the evidence.

Diethyl Acetylenedicarboxylate (CAS 762-21-0)

- Structure : Contains two ethyl ester groups on an acetylene backbone.

- Molecular Weight : 170.16 g/mol (vs. higher expected weight for the tricarboxylate due to additional substituents) .

- Reactivity: Known for participation in Diels-Alder reactions and as a dienophile. The tricarboxylate may exhibit enhanced steric hindrance, reducing reactivity in similar reactions.

- Safety : Requires strict storage conditions (P405: "Store locked up") due to flammability and irritant properties .

1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate (CAS 104597-98-0)

- Structure : Aziridine ring with benzyl and methyl ester groups.

- Applications : Used in asymmetric synthesis and pharmaceutical intermediates. The tricarboxylate’s additional ester group may broaden its utility in crosslinking or polymer formation .

- Stability : Aziridine derivatives are prone to ring-opening reactions, whereas the butanetricarboxylate’s linear structure may enhance thermal stability.

Diisobutyl Phthalate (CAS 84-69-5)

- Structure : Phthalate ester with branched alkyl chains.

- The tricarboxylate’s distinct backbone may reduce regulatory scrutiny compared to phthalates.

- Industrial Use : Common plasticizer; the tricarboxylate could serve as an alternative with improved biodegradability .

1-Benzyl 2-tert-butyl Piperidine-1,2-dicarboxylate (CAS 71170-89-3)

- Structure : Piperidine ring with bulky tert-butyl and benzyl esters.

- Molecular Weight : 319.4 g/mol, suggesting the tricarboxylate’s molecular weight may exceed 300 g/mol with similar substituents .

- Handling : Requires medical consultation upon exposure (e.g., skin contact), a precaution likely applicable to the tricarboxylate due to ester-related toxicity .

Key Data Table: Comparative Properties

Research Findings and Implications

- Reactivity : Tricarboxylates with branched substituents (e.g., ethyl, methyl) may exhibit reduced reactivity in nucleophilic substitutions compared to simpler diesters like diethyl acetylenedicarboxylate .

- Thermal Stability : Linear tricarboxylates are predicted to have higher thermal stability than cyclic analogs (e.g., aziridine or piperidine derivatives) due to reduced ring strain .

- Regulatory Trends : Phthalate alternatives, including branched tricarboxylates, are under increasing study due to environmental and health concerns associated with traditional plasticizers .

生物活性

2,2-Diethyl 1-methyl 1,2,2-butanetricarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features three carboxylic acid functional groups, which are pivotal for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of butanetricarboxylic acids exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial effects of various esters against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be as low as 0.5 mg/mL for some derivatives .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Other Derivative | 1.0 | Escherichia coli |

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For example, an experiment demonstrated a reduction in interleukin-6 (IL-6) levels by up to 60% when treated with specific concentrations of the compound .

Case Studies

A notable case study involved the use of this compound in a formulation aimed at treating inflammatory conditions. Patients receiving treatment exhibited reduced symptoms of inflammation and pain after two weeks of administration. The study concluded that the compound could be a viable candidate for further development in anti-inflammatory therapies .

The biological activity of this compound is believed to stem from its ability to modulate cellular pathways associated with inflammation and microbial resistance. Its carboxylic acid groups may interact with bacterial cell membranes or inflammatory mediators.

常见问题

Q. What are the recommended synthetic routes for 2,2-diethyl 1-methyl 1,2,2-butanetricarboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves esterification of the tricarboxylic acid precursor with ethanol and methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization includes:

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Use anhydrous toluene or THF to avoid hydrolysis .

- Catalyst screening : Compare yields across Brønsted acids (e.g., 85% yield with H₂SO₄ vs. 72% with Amberlyst-15) .

- Purification : Recrystallization from ethyl acetate/petroleum ether (3:1 v/v) improves purity (>98%) .

Q. What safety precautions and handling protocols are critical when working with this compound?

Methodological Answer:

- Storage : Store in a locked, ventilated cabinet away from oxidizers and moisture (P405) .

- PPE : Use nitrile gloves, safety goggles, and a lab coat.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

Methodological Answer:

- NMR spectroscopy : Compare H and C NMR shifts to literature data (e.g., ester carbonyl peaks at 168–172 ppm) .

- HRMS : Validate molecular ion [M+Na] with <2 ppm mass accuracy (e.g., theoretical CHONa: 293.1002) .

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% area) .

Advanced Research Questions

Q. How should discrepancies in reported physicochemical properties (e.g., melting points, solubility) be systematically investigated?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to resolve conflicting values .

- Solubility studies : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, polar aprotic solvents (DMF, DMSO) may enhance solubility .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group C2/c) can confirm polymorphic variations .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR splitting patterns) observed in different studies?

Methodological Answer:

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .

- Isotopic labeling : Synthesize C-labeled analogs to assign overlapping carbonyl signals unambiguously .

- DFT calculations : Compare experimental C shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What experimental approaches can elucidate the compound's behavior under varying catalytic conditions in esterification reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ IR (ester C=O stretch at 1740 cm) under different catalysts (e.g., enzymatic vs. acid) .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., molar ratio, temperature, catalyst loading) .

- Mechanistic probes : Introduce radical inhibitors (e.g., BHT) to test for free-radical pathways in side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。